4-(2-Methylbenzoyl)pyridine
Description
4-(2-Methylbenzoyl)pyridine is a pyridine derivative featuring a 2-methylbenzoyl group at the 4-position of the pyridine ring. The compound’s structure combines the aromatic pyridine core with a substituted benzoyl moiety, which influences its electronic, physical, and chemical properties.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H11NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-9H,1H3 |
InChI Key |
IEDFSFWHYQLYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Pyridine Derivatives
Research Findings and Insights
- Substituent Effects : Electron-withdrawing groups (Cl, CO) enhance reactivity and intermolecular interactions, while electron-donating groups (CH₃, SCH₃) improve lipophilicity .
- Computational Insights: DFT studies (B3LYP/B3PW91) predict 4-(1-aminoethyl)pyridine’s bioactivity and solvent-dependent electronic behavior, guiding drug design .
- Synthetic Challenges : Steric hindrance in benzoyl-substituted pyridines may necessitate tailored catalysts (e.g., HATU in ) for efficient coupling .
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